1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
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Overview
Description
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of a base such as cesium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified and characterized using spectroscopic techniques such as FT-IR, 1D, and 2D NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
1,3,4-Thiadiazole Derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivatives.
Uniqueness
1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its combination of a 1,2,4-triazole ring with a dioxane moiety. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
3-(1,3-dioxan-4-ylmethylsulfanyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C19H19N3O2S/c1-3-7-15(8-4-1)18-20-21-19(22(18)16-9-5-2-6-10-16)25-13-17-11-12-23-14-24-17/h1-10,17H,11-14H2 |
InChI Key |
ZQRUVANIBUOZDH-UHFFFAOYSA-N |
SMILES |
C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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